molecular formula C19H16N6O2S B2457249 N-(3-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-69-8

N-(3-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2457249
CAS No.: 868968-69-8
M. Wt: 392.44
InChI Key: LHIMDNXJIWPJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a triazole moiety, and a sulfanylacetamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-15-6-2-5-14(10-15)21-17(26)12-28-18-8-7-16-22-23-19(25(16)24-18)13-4-3-9-20-11-13/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIMDNXJIWPJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to the triazolo[4,3-b]pyridazinone core, which is then further functionalized to introduce the methoxyphenyl and sulfanylacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazolo[4,3-b]pyridazinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects such as the modulation of signaling pathways, inhibition of cell proliferation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl and sulfanylacetamide groups enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(3-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 373.45 g/mol. The structure includes a methoxyphenyl group, a triazolo-pyridazine moiety, and a sulfanyl acetamide functional group.

Research indicates that this compound acts as a dual inhibitor targeting c-Met and Pim-1 kinases, which are critical in cancer cell proliferation and survival. The inhibition of these pathways can lead to significant antiproliferative effects in various cancer cell lines.

Key Findings:

  • Inhibition of c-Met and Pim-1 : The compound demonstrated IC50 values of 0.163 μM for c-Met and 0.283 μM for Pim-1, indicating potent inhibitory activity against these targets .
  • Cell Cycle Arrest : In studies involving MCF-7 breast cancer cells, the compound caused S-phase cell cycle arrest and significantly increased apoptosis rates, as evidenced by enhanced caspase-9 activity .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Activity Effect Reference
CytotoxicityStrong antiproliferative effects on tumor cells
Enzyme InhibitionInhibits c-Met (IC50 = 0.163 μM)
Cell Cycle ImpactInduces S-phase arrest in MCF-7 cells
Apoptosis InductionIncreased caspase-9 activity
Antimicrobial PropertiesExhibits antimicrobial effects

Case Studies

Several studies have highlighted the potential of this compound in preclinical models:

  • Anticancer Efficacy : A study screened various derivatives against the NCI 60-panel cell line, revealing that compounds similar to this compound exhibited significant cytotoxic effects across multiple cancer types .
  • Mechanistic Insights : Further investigations into the signaling pathways affected by this compound showed modulation of the PI3K-Akt-mTOR pathway, which is crucial for cell survival and proliferation in cancer cells .

Q & A

Q. What are the key considerations for designing a multi-step synthetic route for this compound?

The synthesis typically involves sequential coupling of the triazolopyridazine core with sulfanylacetamide and methoxyphenyl moieties. Critical steps include:

  • Intermediate preparation : Pyridazine and triazole intermediates must be synthesized under controlled conditions (e.g., reflux in aprotic solvents) to ensure regioselectivity .
  • Sulfanyl coupling : Thiol-alkylation reactions require precise stoichiometry of reagents (e.g., NaH or DCC) to avoid disulfide formation .
  • Purification : Column chromatography or recrystallization is essential to isolate the final product with >95% purity .

Q. How can computational methods aid in structural characterization?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates NMR/IR spectral data .
  • Molecular docking : Screens potential binding interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects in drug-receptor interactions .

Q. What are common reaction pathways for modifying the sulfanylacetamide group?

  • Oxidation : Hydrogen peroxide converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-), altering solubility and reactivity .
  • Nucleophilic substitution : The acetamide’s carbonyl group reacts with amines or hydrazines to form urea or hydrazide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

  • Validation workflow : Compare DFT-predicted NMR shifts (via Gaussian) with experimental spectra. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
  • Dynamic NMR studies : Analyze temperature-dependent spectra to detect rotational barriers in the triazole ring .
  • Crystallographic refinement : Use single-crystal X-ray data to adjust computational models for accurate charge distribution .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Solvent optimization : Replace DMF with THF or EtOAc to reduce side reactions during coupling steps .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of pyridine substituents, monitoring yields via HPLC .
  • Scale-up protocols : Implement flow chemistry for exothermic steps (e.g., thiol-alkylation) to control reaction kinetics .

Q. How to design assays for evaluating epigenetic regulation potential?

  • In vitro tumorsphere assays : Treat cancer stem cells (CSCs) with the compound and quantify differentiation via flow cytometry (CD44+/CD24- markers) .
  • qPCR profiling : Measure let-7 miRNA expression to assess Lin-28 interaction blockade, a mechanism linked to CSC differentiation .
  • Dose-response curves : Use IC₅₀ values to compare potency with reference compounds (e.g., 5-azacytidine) .

Q. What methodologies address stability challenges in pharmacokinetic studies?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, monitoring degradation via LC-MS .
  • Plasma protein binding assays : Use equilibrium dialysis to calculate unbound fractions, critical for bioavailability predictions .
  • Metabolite identification : Incubate with liver microsomes and profile metabolites using high-resolution mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.